MS-PPOH

Cytochrome P450 Enzyme Selectivity Pharmacology

MS-PPOH is a metabolically stable, mechanism-based inhibitor selective for CYP2C9 and its rat homolog CYP2C11 (IC50=11-16 µM), with >5.6-fold lower potency for CYP2C19 and CYP2B6. Unlike broad-spectrum inhibitors (PPOH, SKF525A, ABT), MS-PPOH enables unambiguous dissection of CYP2C9/2C11-derived EET signaling in cardiovascular, renal, and inflammatory models. Validated in vivo formulation (20 mg/kg/day IV) available. Choose MS-PPOH for isoform-specific EET pathway interrogation.

Molecular Formula C16H21NO4S
Molecular Weight 323.4 g/mol
CAS No. 206052-02-0
Cat. No. B163767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-PPOH
CAS206052-02-0
SynonymsMS-PPOH
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide
Molecular FormulaC16H21NO4S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C
InChIInChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18)
InChIKeyREUHFEYPDFRRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MS-PPOH (CAS 206052-02-0): A Metabolically Stable CYP Epoxygenase Inhibitor for Selective Pathway Studies


MS-PPOH (N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide) is a small-molecule, acetylenic fatty acid derivative designed as a selective, mechanism-based inhibitor of cytochrome P450 (CYP) epoxygenases. It functions as a metabolically stable congener of the earlier compound PPOH, specifically blocking the biosynthesis of epoxyeicosatrienoic acids (EETs) from arachidonic acid [1]. Unlike its progenitor PPOH, which acts as a general epoxygenase inhibitor, MS-PPOH exhibits a much narrower selectivity profile, primarily targeting CYP2C9 and its rat homolog CYP2C11 (IC50 = 11-16 µM), with significantly lower activity against other epoxygenases like CYP2C19 and CYP2B6 (IC50 > 90 µM) [1][2]. This targeted inhibition makes it a critical tool for dissecting the specific roles of CYP2C9/2C11-derived EETs in cardiovascular, renal, and inflammatory signaling pathways without the confounding effects of broader CYP inhibition [3][4].

Why MS-PPOH Cannot Be Substituted with General CYP Inhibitors for Epoxygenase Research


Substituting MS-PPOH with a broad-spectrum CYP inhibitor like PPOH, SKF525A, or 1-aminobenzotriazole (ABT) introduces significant confounding variables that undermine experimental validity. The key differentiator is MS-PPOH's refined selectivity: while PPOH non-selectively inhibits at least five different epoxygenases (CYP2B1, 2B6, 2C6, 2C9, 2C11), MS-PPOH selectively targets CYP2C9/2C11, demonstrating an over 5.6-fold lower potency for other epoxygenases like CYP2B6 and CYP2C19 [1]. This is crucial because EETs are produced by multiple CYP isoforms, each with distinct tissue distributions and biological functions [2]. Using a non-selective inhibitor like PPOH or SKF525A would indiscriminately shut down all EET biosynthesis, making it impossible to attribute a phenotype to a specific isoform's products. Furthermore, the metabolic stability of MS-PPOH ensures that its inhibitory effects are sustained and not confounded by rapid degradation, a critical advantage for in vivo studies where its parent compound, PPOH, is rapidly metabolized [1]. Therefore, the selection of MS-PPOH is a prerequisite for studies requiring precise molecular dissection of the CYP2C9/2C11-EET signaling axis.

MS-PPOH Procurement Guide: Quantifying Its Advantages Over PPOH and Broad-Spectrum CYP Inhibitors


Superior Selectivity: MS-PPOH Spares CYP2C19 and CYP2B6, Unlike PPOH

In a direct head-to-head comparison using recombinant enzymes, MS-PPOH exhibited a starkly different selectivity profile compared to its parent compound, PPOH. While PPOH inhibited five epoxygenases (CYP2B1, 2B6, 2C6, 2C9, 2C11) with IC50 values ranging from 23-161 µM, MS-PPOH potently inhibited only CYP2C9 and CYP2C11 (IC50 = 11-16 µM) [1]. Critically, MS-PPOH demonstrated significantly lower activity (IC50 > 90 µM) against CYP2C19 and CYP2B6, two important human epoxygenases that are strongly inhibited by PPOH (IC50 ~300 µM for CYP2C19 and IC50 = 52 µM for CYP2B6) [1]. This represents a minimum 5.6-fold increase in selectivity for MS-PPOH against these off-target isoforms.

Cytochrome P450 Enzyme Selectivity Pharmacology

In Vivo Target Engagement: MS-PPOH Effectively Reduces Renal EETs in a Physiological Model

MS-PPOH's efficacy in vivo is confirmed by its ability to reduce tissue levels of EETs, the direct products of its target enzymes. In a study on Dahl salt-resistant rats, intravenous administration of MS-PPOH at 20 mg/kg/day for 3 days, alongside high salt intake, led to a greater than 2-fold reduction in renal levels of EETs and their metabolites (DHETs) compared to vehicle-treated controls [1]. This biochemical reduction was correlated with a significant physiological effect: a 29% increase in plasma sodium levels (163.3 mEq/L vs. 142.1 mEq/L) and a diminished natriuretic capacity, confirming functional target engagement in a whole-animal model [1]. This contrasts with the use of a pan-inhibitor, where the specific contribution of renal EETs to sodium handling could not be definitively established.

EETs In Vivo Pharmacology Renal Physiology

Functional Selectivity in Complex Tissue: MS-PPOH's Effect is Isoform-Dependent

The functional selectivity of MS-PPOH is further demonstrated in a complex physiological system. In cardiomyocytes isolated from transgenic mice overexpressing the human epoxygenase CYP2J2, MS-PPOH significantly reduced the peak transient outward K+ current (Ito,peak) and increased the action potential duration (APD) [1]. Crucially, MS-PPOH had no significant effect on Ito,peak or APD in wild-type cardiomyocytes, which have lower CYP2J2 expression [1]. This outcome demonstrates that MS-PPOH's functional effect is not due to broad, nonspecific ion channel blockade but is contingent on the presence and activity of its target epoxygenase, CYP2J2. The effect was reversed by the addition of 11,12-EET, confirming the mechanism of action [1].

Cardiac Electrophysiology CYP2J2 EETs

Differential Impact on TNF-alpha Release vs. Broad-Spectrum Inhibitor SKF525A

In a study on basal anti-inflammatory activity in endothelial cells, both MS-PPOH and the broad-spectrum CYP inhibitor SKF525A were shown to induce TNF-alpha release [1]. However, the key differentiation lies in their broader impact. While inhibition of soluble epoxide hydrolase (sEH) with AUDA or TPPU inhibited TNF-alpha release induced by LPS, IL-1beta, and PMA, the CYP epoxygenase inhibitors (MS-PPOH and SKF525A) did not affect these stimulated releases [1]. This suggests that while MS-PPOH and a broad-spectrum agent have a similar effect on basal TNF-alpha, MS-PPOH's narrower target profile allows for a more precise investigation of the epoxygenase pathway's specific role in basal vs. stimulated inflammatory states without the broader immunosuppressive effects seen with sEH inhibition or the complete CYP blockade of SKF525A.

Inflammation Endothelial Cells Cytokines

Validated Solubility and Stability for Reproducible In Vitro and In Vivo Dosing

For consistent experimental outcomes, reliable solubility and stability data are paramount. MS-PPOH demonstrates high solubility in DMSO (at least 65 mg/mL, up to 200 mg/mL with sonication), which is critical for preparing concentrated stock solutions for in vitro assays [1]. More importantly for in vivo studies, a validated formulation has been established: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline can achieve a solution of 5 mg/mL (15.46 mM), enabling accurate and reproducible dosing via intravenous or other parenteral routes [1]. This is a significant practical advantage over less characterized compounds like PPOH, where limited solubility data and unknown in vivo formulation can lead to variable absorption and confounding pharmacokinetic issues. The recommended long-term storage at -20°C for powder and -80°C for stock solutions ensures stability and activity over time [1].

Solubility Formulation In Vivo Dosing

MS-PPOH's Optimal Use Cases: Where Its Differentiated Profile Delivers Critical Value


Dissecting CYP2C9-Specific EET Signaling in In Vitro Angiogenesis and Cell Migration Assays

For studies aiming to elucidate the specific contribution of CYP2C9-derived EETs to endothelial cell function, MS-PPOH is the superior tool. As established, its selectivity profile spares CYP2C19 and CYP2B6, which are also expressed in endothelial cells and contribute to EET pools. Using PPOH would inhibit these off-target isoforms, obscuring the specific role of CYP2C9. The validated inhibition of CYP2C8 and CYP2C9 with IC50s of 15 and 11 µM provides a clear concentration range for achieving selective blockade [1]. Furthermore, MS-PPOH has been shown to effectively block cellular EET synthesis and reduce 11,12-EET-induced cell motility, confirming its utility in functional migration and invasion assays [1].

Investigating the Role of Renal Epoxygenases in Blood Pressure Regulation and Sodium Handling In Vivo

MS-PPOH is an essential tool for cardiovascular and renal physiologists. The in vivo evidence demonstrates that a 20 mg/kg/day IV dose reliably reduces renal EETs by more than 50% and produces a clear physiological phenotype—increased blood pressure and diminished natriuresis—in a well-established model of salt-sensitive hypertension [1]. This is a direct application of the evidence presented. The validated in vivo formulation (10% DMSO+40% PEG300+5% Tween 80+45% Saline) enables precise and reproducible dosing, which is critical for chronic infusion studies [2]. Its use here allows for the direct interrogation of the epoxygenase pathway's contribution to renal function, a question that cannot be answered using a broad-spectrum inhibitor like ABT.

Validating CYP2J2-Specific Electrophysiological Effects in Cardiac Myocytes

In cardiac research, MS-PPOH serves as a specific probe for EET biosynthesis, particularly from CYP2J2. The electrophysiology study provides a clear application scenario: using MS-PPOH to reverse the shortened action potential duration (APD) and increased K+ currents observed in CYP2J2-overexpressing cardiomyocytes [1]. Its lack of effect in wild-type cells confirms that its action is not due to non-specific ion channel modulation. This makes MS-PPOH an ideal tool for confirming the mechanistic link between CYP2J2 activity, EET production, and specific ion channel function, a level of precision unattainable with non-selective CYP inhibitors or genetic knockdown alone.

Basal vs. Stimulated Inflammatory Signaling in Endothelial Cell Models

The comparative study with SKF525A highlights a specific scenario where MS-PPOH is the appropriate choice. Researchers investigating the anti-inflammatory role of the CYP epoxygenase pathway under basal conditions can use MS-PPOH to induce TNF-alpha release, thereby confirming the pathway's tonic inhibitory role [1]. Importantly, the evidence shows that MS-PPOH does not interfere with stimulated inflammatory responses (LPS, IL-1beta), a functional distinction from sEH inhibitors. This allows for a clean experimental design to separate the roles of the epoxygenase (CYP) and hydrolase (sEH) arms of the arachidonic acid cascade in regulating inflammation, making MS-PPOH a precise tool for this specific interrogation.

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